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molecular formula C7H10ClNO2S B8286146 Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride

Cat. No. B8286146
M. Wt: 207.68 g/mol
InChI Key: QJXLLLDJKRNMEL-UHFFFAOYSA-N
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Patent
US04317915

Procedure details

A solution of 41.1 g. (0.217 mole) of 4-carbomethoxy-3-keto-2-methyltetrahydrothiophene oxime in 600 ml. anhydrous ether, previously saturated with gaseous hydrogen chloride at 0°, was allowed to stir at 25° overnight. The separated solid was collected, washed well with ether, and dried to afford 33.2 g. Evaporation of the filtrate yielded after recrystallization of the residue an additional 4.2 g. to afford a total yield of pure 3-amino-4-carbomethoxy-2-methylthiophene hydrochloride of 37.4 g. (84%). The compound melts 191°-192°.
Name
4-carbomethoxy-3-keto-2-methyltetrahydrothiophene oxime
Quantity
0.217 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:9][S:8][CH:7]([CH3:10])[C:6]1=[N:11]O)([O:3][CH3:4])=[O:2].[ClH:13]>CCOCC>[ClH:13].[NH2:11][C:6]1[C:5]([C:1]([O:3][CH3:4])=[O:2])=[CH:9][S:8][C:7]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
4-carbomethoxy-3-keto-2-methyltetrahydrothiophene oxime
Quantity
0.217 mol
Type
reactant
Smiles
C(=O)(OC)C1C(C(SC1)C)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir at 25° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°
CUSTOM
Type
CUSTOM
Details
The separated solid was collected
WASH
Type
WASH
Details
washed well with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford 33.2 g
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
after recrystallization of the residue an additional 4.2 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC1=C(SC=C1C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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